molecular formula C8H7ClN2S B13086496 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile CAS No. 51564-48-8

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile

Katalognummer: B13086496
CAS-Nummer: 51564-48-8
Molekulargewicht: 198.67 g/mol
InChI-Schlüssel: ZBHVDFWKJVQKEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile is a versatile small molecule scaffold with the chemical formula C8H7ClN2S and a molecular weight of 198.67 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile typically involves the chlorination of 4-methyl-6-(methylthio)nicotinonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted nicotinonitriles .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile stands out due to its unique combination of a chloro group, a methyl group, and a methylthio group attached to a nicotinonitrile scaffold. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

51564-48-8

Molekularformel

C8H7ClN2S

Molekulargewicht

198.67 g/mol

IUPAC-Name

2-chloro-4-methyl-6-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2S/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3

InChI-Schlüssel

ZBHVDFWKJVQKEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1C#N)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.